molecular formula C25H32ClFINO2 B537403 4-[1-Butyl-4-(4-chlorophenyl)-4-hydroxypiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one;iodide

4-[1-Butyl-4-(4-chlorophenyl)-4-hydroxypiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one;iodide

Cat. No. B537403
M. Wt: 559.9 g/mol
InChI Key: JZOLZUFLPKVJDH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-n-Butyl haloperidol iodide is an inhibitor of autophagy which protects cardiomyocytes against hypoxia and reoxygenation injury.

Scientific Research Applications

Structure-Activity Relationship Studies

  • Research has explored the structure-activity relationship of homopiperazine analogs of haloperidol, focusing on binding affinity at dopamine and serotonin receptor subtypes. This includes compounds such as 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one (SYA 013), which are potential new antipsychotic agents (Peprah et al., 2012).

Crystallography and Molecular Interactions

  • The crystal morphology of 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one, also known as haloperidol, has been analyzed to understand how molecular interactions affect its tableting behavior. This research is significant for pharmaceutical companies in optimizing industrial processes (Li Destri et al., 2011).

Enantiomeric Separation and Pharmacological Evaluation

  • Studies on the enantiomeric separation of a pyrrolidine analog of haloperidol have revealed that most of the binding affinity at dopamine and serotonin receptors resides in the (+)-isomer. This has implications for the development of more effective antipsychotic drugs (Ablordeppey et al., 2006).

Sigma-2 Receptor Ligands and Anticancer Activity

  • Some compounds structurally related to 4-[1-Butyl-4-(4-chlorophenyl)-4-hydroxypiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one;iodide have been identified as sigma-2 receptor ligands with potential anticancer activities. This includes inhibition of several cancer cell lines, indicating the significance of such compounds in cancer treatment research (Asong et al., 2019).

properties

Product Name

4-[1-Butyl-4-(4-chlorophenyl)-4-hydroxypiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one;iodide

Molecular Formula

C25H32ClFINO2

Molecular Weight

559.9 g/mol

IUPAC Name

4-[1-butyl-4-(4-chlorophenyl)-4-hydroxypiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one;iodide

InChI

InChI=1S/C25H32ClFNO2.HI/c1-2-3-16-28(17-4-5-24(29)20-6-12-23(27)13-7-20)18-14-25(30,15-19-28)21-8-10-22(26)11-9-21;/h6-13,30H,2-5,14-19H2,1H3;1H/q+1;/p-1

InChI Key

JZOLZUFLPKVJDH-UHFFFAOYSA-M

SMILES

OC1(C2=CC=C(Cl)C=C2)CC[N+](CCCC(C3=CC=C(F)C=C3)=O)(CCCC)CC1.[I-]

Canonical SMILES

CCCC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F.[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

N-n-Butyl haloperidol iodide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[1-Butyl-4-(4-chlorophenyl)-4-hydroxypiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one;iodide
Reactant of Route 2
4-[1-Butyl-4-(4-chlorophenyl)-4-hydroxypiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one;iodide
Reactant of Route 3
Reactant of Route 3
4-[1-Butyl-4-(4-chlorophenyl)-4-hydroxypiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one;iodide
Reactant of Route 4
4-[1-Butyl-4-(4-chlorophenyl)-4-hydroxypiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one;iodide
Reactant of Route 5
Reactant of Route 5
4-[1-Butyl-4-(4-chlorophenyl)-4-hydroxypiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one;iodide
Reactant of Route 6
Reactant of Route 6
4-[1-Butyl-4-(4-chlorophenyl)-4-hydroxypiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one;iodide

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